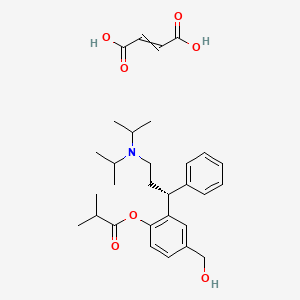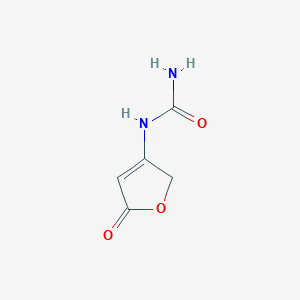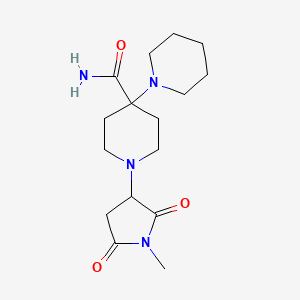
4-(Diethylcarbamoyl)-2-fluorophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diethylcarbamoyl)-2-fluorophenylboronic acid is an organic compound with the molecular formula C11H15BFNO3. It is a boronic acid derivative, which is known for its utility in various chemical reactions, particularly in the field of organic synthesis. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Métodos De Preparación
The synthesis of 4-(Diethylcarbamoyl)-2-fluorophenylboronic acid typically involves the reaction of this compound with boronic acid derivatives. One common method is the palladium-catalyzed cross-coupling reaction, where the aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include solvents such as toluene or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Análisis De Reacciones Químicas
4-(Diethylcarbamoyl)-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding boronic acid derivatives.
Reduction: It can be reduced to form the corresponding boronic ester.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol.
Aplicaciones Científicas De Investigación
4-(Diethylcarbamoyl)-2-fluorophenylboronic acid has several applications in scientific research:
Chemistry: It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of various organic compounds.
Biology: This compound can be used as a building block in the synthesis of biologically active molecules.
Industry: It is used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 4-(Diethylcarbamoyl)-2-fluorophenylboronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. This interaction is crucial in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group reacts with an aryl halide in the presence of a palladium catalyst to form the desired product .
Comparación Con Compuestos Similares
4-(Diethylcarbamoyl)-2-fluorophenylboronic acid can be compared with other boronic acid derivatives such as:
3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
3-(Diethylcarbamoyl)-5-fluorobenzeneboronic acid: Another similar compound with different positioning of the fluorine and carbamoyl groups, affecting its chemical properties and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and applications in various fields.
Propiedades
Número CAS |
874289-31-3 |
|---|---|
Fórmula molecular |
C11H15BFNO3 |
Peso molecular |
239.05 g/mol |
Nombre IUPAC |
[4-(diethylcarbamoyl)-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C11H15BFNO3/c1-3-14(4-2)11(15)8-5-6-9(12(16)17)10(13)7-8/h5-7,16-17H,3-4H2,1-2H3 |
Clave InChI |
DNLSLUZRDMSBDI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)C(=O)N(CC)CC)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-4-tert-butyl-6-[(E)-(2,4-dimethylphenyl)diazenyl]phenol](/img/structure/B12445016.png)
![2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12445019.png)
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{2-hydroxy-4-[(2,2,3,3-tetrafluoropropanoyl)amino]phenyl}butanamide](/img/structure/B12445029.png)








![(3E)-5-chloro-3-({5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl}methylidene)-1H-indol-2-one hydrochloride](/img/structure/B12445091.png)
![4-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]aminobenzoic acid](/img/structure/B12445104.png)

